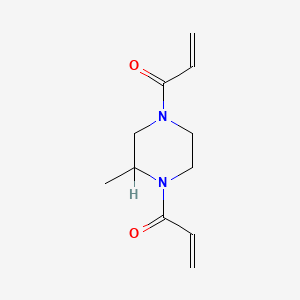
Chromium--zirconium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium–zirconium (2/1) is a compound that combines the elements chromium and zirconium in a 2:1 ratio. This compound is known for its unique properties, including high thermal and electrical conductivity, significant chemical resistance, and relatively high hardness. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
The preparation of chromium–zirconium (2/1) can be achieved through several synthetic routes. One common method involves the synthesis from elements, where chromium and zirconium are combined directly. Another approach is the boron thermal reduction of oxides, where a mixture of chromium and zirconium oxides is reduced using boron. Carbothermal reduction, which involves the reduction of metal oxides with carbon, is also used. Additionally, metallothermic reduction of metal oxides and boron mixtures, as well as boron-carbide reduction, are employed to produce this compound .
Chemical Reactions Analysis
Chromium–zirconium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. In high-temperature environments, chromium and zirconium interdiffuse, leading to the formation of a ZrCr₂ layer. This interdiffusion changes the interfacial microstructure and affects the fracture mechanism of the coating under external loading . The compound also participates in photocatalytic reactions, where zirconium-doped chromium IV oxide nanocomposites are used to degrade organic dyes under UV light .
Scientific Research Applications
Chromium–zirconium (2/1) has numerous scientific research applications. In chemistry, it is used as a sintering additive to improve the properties of boron carbide and titanium diboride ceramics . In biology and medicine, zirconium-based compounds are explored for their anti-microbial, antioxidant, and anti-cancer properties . In industry, chromium–zirconium (2/1) is applied in ultrahigh temperature ceramics for supersonic aircraft and gas turbine assemblies .
Mechanism of Action
The mechanism of action of chromium–zirconium (2/1) involves its interaction with various molecular targets and pathways. For instance, chromium supplementation has been shown to influence mitochondrial ATP synthase, impacting cellular energy production and metabolic regulation . The compound’s photocatalytic properties are attributed to the presence of zirconium-doped chromium IV oxide, which enhances the degradation of organic dyes under UV light .
Comparison with Similar Compounds
Chromium–zirconium (2/1) can be compared with other similar compounds, such as chromium diboride and zirconium diboride. These compounds share some properties, such as high thermal and electrical conductivity and chemical resistance. chromium–zirconium (2/1) is unique in its specific ratio of chromium to zirconium, which imparts distinct characteristics and applications. Other similar compounds include zirconium-based metal-organic frameworks and zirconium-doped chromium IV oxide nanocomposites .
Properties
CAS No. |
12053-41-7 |
|---|---|
Molecular Formula |
Cr2Zr |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
chromium;zirconium |
InChI |
InChI=1S/2Cr.Zr |
InChI Key |
XLLSGTIDHUWQLF-UHFFFAOYSA-N |
Canonical SMILES |
[Cr].[Cr].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


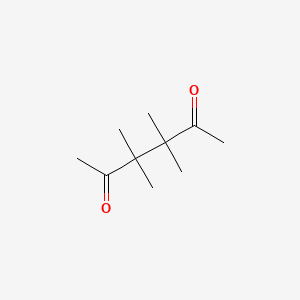
![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)
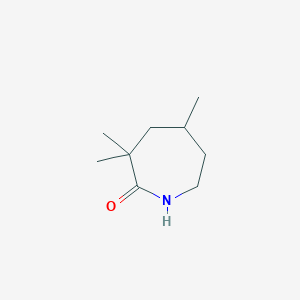
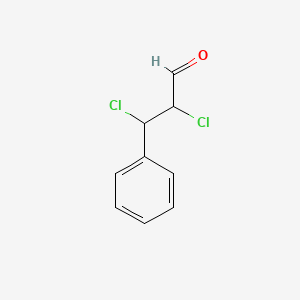
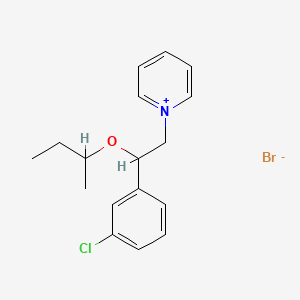
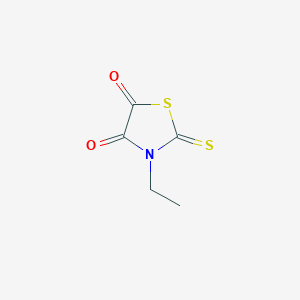
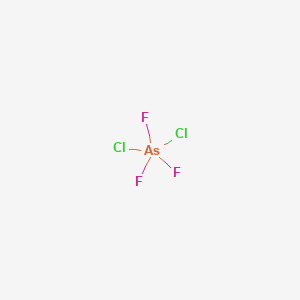
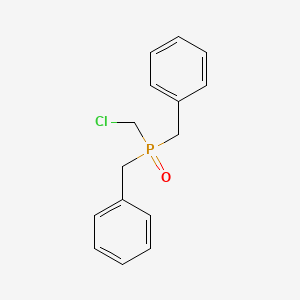
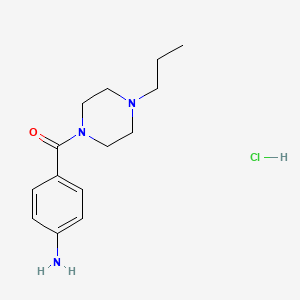
![2-[2-Amino-6-(2-phenylethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14712607.png)
![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)


